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Compound of Interest

Compound Name:
Tert-butyl 3-

oxocyclobutylcarbamate

Cat. No.: B057262 Get Quote

An in-depth analysis of the spectral data of Tert-butyl 3-oxocyclobutylcarbamate (C₉H₁₅NO₃)

is crucial for its accurate identification and characterization in research and drug development.

This guide provides a comprehensive overview of its mass spectrometry (MS), infrared (IR),

and nuclear magnetic resonance (NMR) data, complete with detailed experimental protocols

and workflow visualizations.

Compound Overview
IUPAC Name: tert-butyl N-(3-oxocyclobutyl)carbamate[1]

Molecular Formula: C₉H₁₅NO₃[1][2]

Molecular Weight: 185.22 g/mol [1][2]

Structure: The molecule consists of a cyclobutanone ring substituted with a tert-

butoxycarbonyl (Boc) protected amine group.

Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For Tert-butyl 3-oxocyclobutylcarbamate, high-resolution mass spectrometry

(HRMS) provides the exact mass, confirming its molecular formula.
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Parameter Value Reference

Molecular Weight 185.22 g/mol [1][2]

Exact Mass 185.10519334 Da [1]

Monoisotopic Mass 185.10519334 Da [1]

Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)
This protocol outlines a general procedure for acquiring mass spectrometry data for a small

organic molecule like Tert-butyl 3-oxocyclobutylcarbamate.

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable

organic solvent such as methanol or acetonitrile. Further dilute this stock solution to a final

concentration of approximately 10-100 µg/mL.[3] If any precipitate is present, the solution

must be filtered to prevent blockages.[3]

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)

source.[4] ESI is a soft ionization technique suitable for polar molecules and helps in

observing the molecular ion peak with minimal fragmentation.[5]

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺ or

other adducts like [M+Na]⁺. The analysis is performed by separating the generated ions

based on their mass-to-charge (m/z) ratio.[4][6]

Data Analysis: Identify the peak corresponding to the molecular ion. For Tert-butyl 3-
oxocyclobutylcarbamate, the protonated molecule [M+H]⁺ would have an m/z of

approximately 186.112. High-resolution analysis can confirm the elemental composition.
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Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy Data
Infrared spectroscopy identifies the functional groups present in a molecule based on the

absorption of IR radiation, which causes molecular vibrations.

Functional Group Vibrational Mode
Expected
Frequency Range
(cm⁻¹)

Key Characteristics

C=O (Ketone) Stretch ~1785

Strong, sharp peak.

Frequency is elevated

due to the ring strain

of the four-membered

cyclobutanone ring.[7]

N-H (Carbamate) Stretch 3400-3200
Moderate, single

peak.

C=O (Carbamate) Stretch 1725-1705 Strong, sharp peak.

C-H (Alkyl) Stretch 3000-2850

Strong to medium

peaks from the t-butyl

and cyclobutyl groups.

[8]

C-O (Carbamate) Stretch 1250-1190 Strong peak.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR Spectroscopy
ATR-FTIR is a common and simple method for obtaining IR spectra of solid or liquid samples.

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a

background spectrum of the empty, clean crystal. This will be subtracted from the sample

spectrum.[9]
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Sample Application: Place a small amount of solid Tert-butyl 3-oxocyclobutylcarbamate
onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between

the sample and the crystal surface.[9]

Spectrum Acquisition: Collect the spectrum. Typically, 16 to 32 scans are averaged to

improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ is

standard.[9]

Data Processing: The instrument software automatically ratios the sample scan against the

background scan to generate the final transmittance or absorbance spectrum. Analyze the

spectrum by identifying the characteristic absorption bands corresponding to the molecule's

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The following are predicted chemical shifts (in ppm) for Tert-butyl 3-
oxocyclobutylcarbamate in a standard solvent like deuterochloroform (CDCl₃).

¹H NMR (Proton NMR)
Proton Assignment

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-C(CH₃)₃ ~1.45 Singlet 9H

-NH- ~5.0-5.5 Broad Singlet 1H

CH-NH ~4.2-4.5 Multiplet 1H

-CO-CH₂- ~3.0-3.4 Multiplet 4H

¹³C NMR (Carbon NMR)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b057262?utm_src=pdf-body
https://www.benchchem.com/pdf/Interpreting_the_Infrared_Spectrum_of_tert_Butyl_3_aminopropyl_carbamate_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Interpreting_the_Infrared_Spectrum_of_tert_Butyl_3_aminopropyl_carbamate_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b057262?utm_src=pdf-body
https://www.benchchem.com/product/b057262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Ketone) ~205-215

C=O (Carbamate) ~155

-C(CH₃)₃ ~80

CH-NH ~45-50

-CO-CH₂- ~40-45

-C(CH₃)₃ ~28

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Weigh approximately 5-10 mg of the sample for ¹H NMR (or 15-20 mg

for ¹³C NMR) and dissolve it in 0.5-0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm

NMR tube.[10] Ensure the sample is fully dissolved to avoid line broadening.[10]

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the

appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is

"shimmed" to achieve high homogeneity, ensuring sharp spectral lines.[11]

Data Acquisition: Set standard acquisition parameters. For ¹H NMR, this typically involves a

30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5

seconds.[11] For ¹³C NMR, a larger number of scans is required due to the lower natural

abundance of the ¹³C isotope.[10]

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum

using a Fourier Transform. The spectrum is then phased and baseline-corrected. The

chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).
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Workflow for NMR Spectroscopy Analysis.

Integrated Spectroscopic Analysis
The combination of MS, IR, and NMR spectroscopy provides a complete picture of the

molecular structure. Each technique offers complementary information, allowing for

unambiguous confirmation of the identity and purity of Tert-butyl 3-oxocyclobutylcarbamate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b057262?utm_src=pdf-body-img
https://www.benchchem.com/product/b057262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tert-butyl
3-oxocyclobutylcarbamate

Mass Spectrometry
(MS)

Infrared Spectroscopy
(IR)

Nuclear Magnetic Resonance
(NMR)

Molecular Weight &
Formula (C₉H₁₅NO₃)

Functional Groups
(Ketone, Carbamate)

Carbon-Hydrogen
Framework

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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